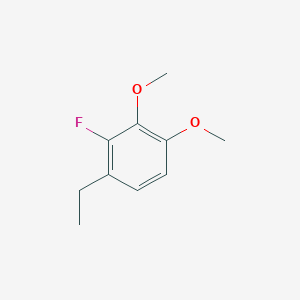
1-Ethyl-2-fluoro-3,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the introduction of the ethyl, fluoro, and methoxy groups onto the benzene ring. The process typically includes:
Step 1: Ethylation of benzene to form ethylbenzene.
Step 2: Introduction of the fluoro group via fluorination reactions.
Step 3: Methoxylation to introduce the methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as aluminum chloride for alkylation and specific reagents for fluorination and methoxylation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions due to the presence of electron-donating methoxy groups.
Oxidation and Reduction: The ethyl group can be oxidized to form corresponding carboxylic acids, while reduction reactions can modify the fluoro and methoxy groups.
Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group can yield carboxylic acids, while nucleophilic substitution of the fluoro group can produce various substituted derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-fluoro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-fluoro-3,4-dimethoxybenzene involves its interaction with various molecular targets. The electron-donating methoxy groups and the electron-withdrawing fluoro group influence the reactivity of the benzene ring, making it susceptible to electrophilic and nucleophilic attacks. The pathways involved include:
Electrophilic Aromatic Substitution: Formation of a sigma complex followed by deprotonation to restore aromaticity.
Nucleophilic Substitution: Attack by nucleophiles on the fluoro-substituted carbon.
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2-fluoro-4,5-dimethoxybenzene
- 1-Ethyl-3-fluoro-2,4-dimethoxybenzene
- 1-Ethyl-2,3-dimethoxybenzene
Uniqueness: 1-Ethyl-2-fluoro-3,4-dimethoxybenzene is unique due to the specific positioning of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
158641-47-5 |
|---|---|
Formule moléculaire |
C10H13FO2 |
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
1-ethyl-2-fluoro-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
Clé InChI |
RYVYWYSYNWMCCU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1)OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11909298.png)

![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)
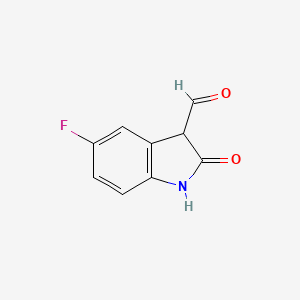
![3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)

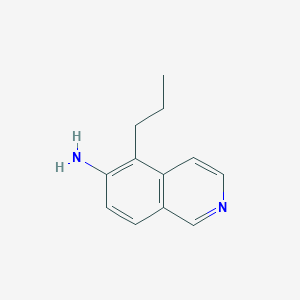


![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)
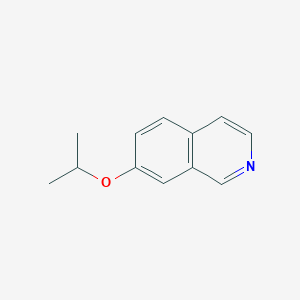
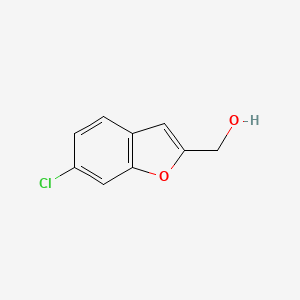
![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
